2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde
Description
Properties
IUPAC Name |
2-(oxan-2-yloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,9,13H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNADMYWSPCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde typically involves the protection of benzaldehyde with tetrahydropyran (THP) to form the THP-protected benzaldehyde. This is achieved through the reaction of benzaldehyde with dihydropyran in the presence of an acid catalyst . The reaction conditions usually involve mild temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions are used to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic acid.
Reduction: Formation of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Organic Synthesis
Key Intermediates
Benzaldehyde derivatives, including 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde, are essential in organic synthesis for constructing various heterocyclic compounds. The presence of the tetrahydropyran moiety enhances its reactivity and versatility in synthetic applications.
Reactions and Transformations
- Condensation Reactions : This compound can undergo condensation reactions typical of benzaldehydes, facilitating the formation of complex cyclic structures. For instance, it can be involved in the synthesis of pyranones via the oxa-Diels-Alder reaction, showcasing its utility in forming intricate molecular architectures.
- Formation of Heterocycles : The transformation of benzaldehyde derivatives into pyrazolo[3,4-b]pyridines through reactions with amino-pyrazoles highlights its role as a precursor for pharmacologically active compounds.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. Compounds derived from this compound have been synthesized and tested against various bacterial strains. Some derivatives demonstrated superior potency compared to established antibiotics like ciprofloxacin against specific bacteria such as Bacillus subtilis and Escherichia coli .
Potential Antiviral Applications
The structural features of this compound suggest potential applications in antiviral drug development. Studies on similar tetrahydropyran-containing compounds have shown promising results as inhibitors of viral proteases, particularly HIV-1 protease. Modifications to the tetrahydropyran structure can enhance binding affinity and biological activity against viral targets .
Case Study: Synthesis and Evaluation of Antiviral Agents
Recent studies have focused on synthesizing variants of tetrahydropyran-containing compounds to evaluate their efficacy as antiviral agents. One notable research effort involved modifying the tetrahydropyran ring to improve interactions with HIV protease, leading to enhanced antiviral activity. The synthesized compounds exhibited robust binding affinities and were effective in inhibiting viral replication in vitro .
Case Study: Antimicrobial Testing
In another study, researchers synthesized several analogs of this compound to assess their antimicrobial properties. Testing revealed that certain derivatives displayed excellent activity against a range of pathogens, highlighting their potential as lead compounds for developing new antimicrobial therapies .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Organic Synthesis | Key intermediate for heterocyclic compounds | Involved in oxa-Diels-Alder reactions |
| Medicinal Chemistry | Antimicrobial and antiviral agents | Exhibits potent activity against bacteria |
| Case Studies | Synthesis and evaluation studies | Promising results in viral inhibition |
Mechanism of Action
The mechanism of action of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it interacts with reducing agents.
Comparison with Similar Compounds
2-[Methoxy(phenyl)methyl]benzaldehyde (Compound 2a)
- Substituents : Methoxy and phenyl groups at the benzylic position.
- Synthesis : Prepared via n-BuLi-mediated lithiation of benzaldehyde derivatives in THF, followed by reaction with N-formylpiperidine and quenching with NH₄Cl .
- Stability : The methoxy group is more hydrolytically stable than the THP ether, making it less suited for acid-sensitive applications.
- Applications : Intermediate for thiocarbamide derivatives .
3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde
- Substituents : Methoxy at the 3-position and THP-protected hydroxy at the 4-position.
- Key Differences : The meta-substituted methoxy alters electron distribution, reducing steric hindrance compared to the ortho-substituted THP group in the target compound. This enhances reactivity in electrophilic aromatic substitution but may hinder nucleophilic additions at the aldehyde .
Stability and Handling
Biological Activity
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde moiety linked to a tetrahydropyran group. Its chemical formula can be represented as with a molecular weight of approximately 220.26 g/mol.
Antimicrobial Activity
Research indicates that compounds related to tetrahydropyran derivatives exhibit significant antimicrobial properties. A study highlighted that certain tetrahydropyran-based compounds showed moderate antibacterial activity against various strains, although specific data on this compound remains limited .
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. For example, derivatives containing the tetrahydropyran structure have been evaluated for their ability to inhibit tumor growth across several human cancer cell lines. Notably, compounds similar to this compound demonstrated moderate antitumoral activity, particularly in inhibiting the growth of human tumors at micromolar concentrations .
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 5,6-Dichloro-2-(tetrahydropyran-2-yl)-benzimidazole | Antitumoral | ~10 | Various human tumors |
| This compound | Antitumoral (potential) | N/A | N/A |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that its interaction with specific molecular targets may alter enzyme or receptor activity, leading to various biological outcomes. For instance, similar compounds have shown to induce reactive oxygen species (ROS) production in treated cells, which could contribute to their cytotoxic effects against cancer cells .
Case Studies and Research Findings
- Antileishmanial Activity : In a study focusing on tetrahydropyrans, it was found that certain derivatives showed effective growth inhibition against Leishmania donovani. While not directly tested for this compound, this indicates the potential for similar activity within this class of compounds .
- Cytotoxicity Testing : A comprehensive evaluation involving THP-1 cell lines indicated that certain tetrahydropyran derivatives exhibited significant cytotoxicity with selectivity indexes suggesting favorable therapeutic windows .
- Pharmacological Review : A review article summarized various pharmacological activities associated with γ-butyrolactones and related compounds, emphasizing their potential as therapeutic scaffolds for diseases such as cancer and infections .
Q & A
Basic: What are the standard synthetic routes for 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde?
Methodological Answer:
The synthesis typically involves introducing the tetrahydropyran (THP) group as a protecting moiety. A common approach is to react 2-(hydroxymethyl)benzaldehyde with dihydropyran under acidic conditions (e.g., catalytic HCl or p-toluenesulfonic acid) in anhydrous solvents like dichloromethane or THF. The THP group stabilizes the hydroxyl group during subsequent reactions. For example, NaH in THF has been used to deprotonate intermediates in analogous benzaldehyde derivatives, enabling nucleophilic substitutions or coupling reactions . Purification often involves column chromatography with gradients of ethyl acetate/hexane to isolate the product.
Advanced: How can regioselective functionalization challenges be addressed during synthesis?
Methodological Answer:
Regioselectivity issues arise due to competing reactivity of the aldehyde and THP-protected hydroxyl groups. Strategies include:
- Temporary protection : Use orthogonal protecting groups (e.g., silyl ethers) for the aldehyde to direct reactivity toward the THP moiety.
- Catalytic control : Employ transition-metal catalysts (e.g., Pd or Cu) to favor specific coupling sites. For example, cascade [3,3]-sigmatropic rearrangements, as demonstrated in natural product syntheses, can enhance regioselectivity .
- Solvent effects : Polar aprotic solvents like DMF may stabilize transition states favoring desired pathways.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. The THP group shows distinct signals: axial/equatorial protons (δ 1.5–1.8 ppm), the anomeric proton (δ 4.5–5.0 ppm), and methylene protons (δ 3.3–4.0 ppm) .
- ¹³C NMR : The aldehyde carbon resonates at δ ~190–200 ppm, while the THP oxygen-bearing carbons appear at δ 60–70 ppm.
- GC-MS : Validates purity and molecular ion peaks (e.g., m/z for [M⁺] = 234.3 g/mol) .
Advanced: How to resolve contradictions between NMR and X-ray crystallography data?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., THP ring puckering in solution vs. solid state). Mitigation steps:
- Variable-temperature NMR : Assess conformational flexibility by observing signal splitting at low temperatures.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers.
- Complementary techniques : Use IR to confirm functional groups and mass spectrometry for molecular weight validation .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C.
- Light sensitivity : Protect from UV light using amber vials.
- Solvent choice : Dissolve in dry THF or DCM to prevent hydrolysis of the THP group. Refer to SDS guidelines for handling peroxidation risks .
Advanced: What decomposition pathways occur under varying pH or temperature?
Methodological Answer:
- Acidic conditions : THP deprotection occurs, releasing 2-(hydroxymethyl)benzaldehyde and tetrahydropyran-2-ol. Monitor via TLC (Rf shift) or HPLC.
- Oxidative pathways : Aldehyde oxidation to carboxylic acid is accelerated by O₂ or peroxides. Use radical scavengers (e.g., BHT) in long-term storage .
- Thermal degradation : Above 80°C, retro-Diels-Alder fragmentation of the THP ring may occur, detected by GC-MS .
Basic: How does the THP group influence nucleophilic addition to the aldehyde?
Methodological Answer:
The THP group is electron-donating, slightly activating the aldehyde toward nucleophilic attack. For example:
- Grignard reactions : Et₂Zn adds to the aldehyde in toluene, yielding secondary alcohols (e.g., 1-phenyl-1-propanol) with >85% yield under catalytic conditions .
- Protection strategies : Prior silylation of the aldehyde may be needed to direct nucleophiles to other sites.
Advanced: How to optimize reaction conditions for high aldehyde group selectivity?
Methodological Answer:
- Catalyst design : Use Ce-MOF catalysts for selective epoxidation over aldehyde oxidation, achieving >99% conversion with 80% selectivity for epoxides .
- Solvent tuning : Non-polar solvents (e.g., hexane) reduce aldehyde reactivity toward electrophiles.
- Kinetic control : Lower temperatures (–78°C) favor aldehyde-specific reactions by slowing competing pathways.
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (10–30% gradient) to separate THP-protected products from byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Distillation : Vacuum distillation (bp ~150°C at 0.1 mmHg) for large-scale purification .
Advanced: How to validate computational thermodynamic data against experimental results?
Methodological Answer:
- Benchmarking : Compare computed (G4 method) and experimental enthalpies of formation (ΔfH°). For benzaldehyde derivatives, deviations <5 kJ/mol are acceptable .
- Error analysis : Use high-level methods (e.g., CCSD(T)) for gas-phase corrections.
- Experimental validation : Combustion calorimetry or equilibrium studies (e.g., iodine reaction equilibria) provide reliable ΔfH° values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
